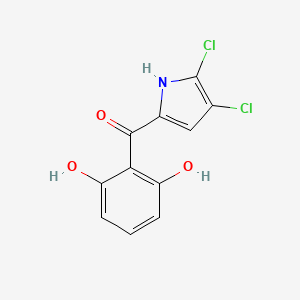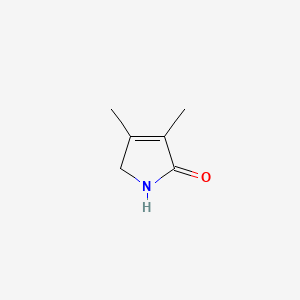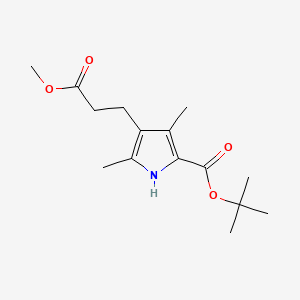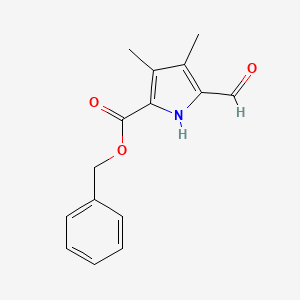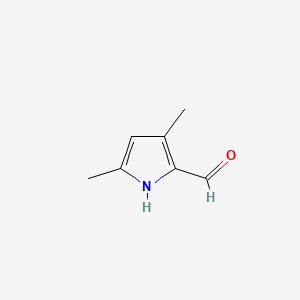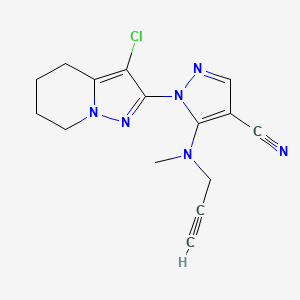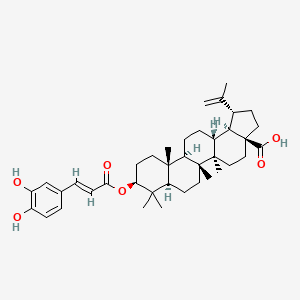
硫酸キニーネ
概要
説明
Quinine sulfate is a naturally occurring alkaloid derived from the bark of various species of cinchona trees, including Cinchona succirubra, Cinchona officinalis, Cinchona calisaya, and Cinchona ledgeriana . It has been historically significant in the treatment of malaria and is known for its bitter taste, which is also utilized in tonic water .
科学的研究の応用
Quinine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Industry: Used in the production of tonic water and other beverages.
Safety and Hazards
将来の方向性
The development of resistance to the past and present anti-malarial drugs highlights the need for continued research to stay one step ahead . New drugs are needed, particularly those with new mechanisms of action . The therapeutic versatility of quinine has led to repurposing it for other clinical conditions .
作用機序
Quinine sulfate exerts its effects by interfering with the parasite’s ability to digest hemoglobin. It inhibits the formation of beta-hematin (hemozoin), a toxic product of hemoglobin digestion by the parasite. This leads to the accumulation of toxic heme within the parasite, ultimately killing it . Quinine sulfate also affects the parasite’s nucleic acid and protein synthesis .
Similar Compounds:
Quinidine: Another cinchona alkaloid with similar antimalarial properties but different pharmacokinetics.
Chloroquine: A synthetic antimalarial drug with a different mechanism of action.
Artemisinin: A modern antimalarial drug derived from the sweet wormwood plant.
Uniqueness of Quinine Sulfate: Quinine sulfate is unique due to its natural origin and historical significance in the treatment of malaria. Unlike synthetic drugs, it has a long history of use and has been a cornerstone in the fight against malaria for centuries .
生化学分析
Biochemical Properties
Quinine sulfate interacts with various biomolecules in its role as an antimalarial agent. It acts as a blood schizonticide, suppressing the asexual cycle of development of malaria parasites in the erythrocytes . It is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 .
Cellular Effects
Quinine sulfate has significant effects on various types of cells and cellular processes. It depresses oxygen uptake and carbohydrate metabolism . It also disrupts the parasite’s replication and transcription . In some cases, it can cause serious side effects such as thrombocytopenia and hemolytic uremic syndrome .
Molecular Mechanism
Quinine sulfate exerts its effects at the molecular level through several mechanisms. It intercalates into DNA, disrupting the parasite’s replication and transcription . It also has cardiovascular effects similar to quinidine .
Temporal Effects in Laboratory Settings
The effects of quinine sulfate change over time in laboratory settings. It is generally well tolerated at the doses used for treatment of leg cramps . Adverse events may include tinnitus, impaired hearing, headache, nausea, disturbed vision, and confusion .
Dosage Effects in Animal Models
In animal models, the effects of quinine sulfate vary with different dosages. For example, in dogs, the recommended dosage is 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours .
Metabolic Pathways
Quinine sulfate is involved in various metabolic pathways. It is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 . This metabolism forms the major metabolite, 3-hydroxyquinine .
Transport and Distribution
Quinine sulfate is readily absorbed mainly from the upper small intestine . It is distributed throughout the body fluids and is highly protein bound, mainly to alpha-1 acid glycoprotein .
Subcellular Localization
Quinine sulfate localizes to a non-acidic compartment within the food vacuole of the malaria parasite Plasmodium falciparum . This localization is not affected by the copy number of the pfmdr1 gene, which encodes a food vacuolar membrane transporter .
準備方法
Synthetic Routes and Reaction Conditions: Quinine sulfate is typically obtained from the bark of cinchona trees. The extraction process involves several steps:
Bark Collection and Drying: The bark is collected and dried.
Extraction: The dried bark is then subjected to extraction using solvents like ethanol or chloroform.
Purification: The crude extract is purified through crystallization or other purification techniques to isolate quinine.
Formation of Sulfate Salt: The purified quinine is then reacted with sulfuric acid to form quinine sulfate.
Industrial Production Methods: Industrial production of quinine sulfate follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial solvents and equipment to extract quinine from the bark.
Purification: Employing advanced purification techniques like chromatography.
Conversion to Sulfate: Reacting the purified quinine with sulfuric acid to produce quinine sulfate.
化学反応の分析
Types of Reactions: Quinine sulfate undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Quinine can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents like halogens and acids are used for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinine.
Substitution Products: Various substituted quinine derivatives.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Quinine sulfate involves the conversion of cinchonine to quinine followed by the addition of sulfuric acid. This process is known as the Remsen-Fahlberg method.", "Starting Materials": [ "Cinchonine", "Potassium permanganate", "Sulfuric acid", "Hydrogen peroxide", "Sodium carbonate", "Methanol" ], "Reaction": [ "Cinchonine is oxidized with potassium permanganate in the presence of sulfuric acid to form cinchonine sulfate.", "Cinchonine sulfate is then treated with hydrogen peroxide to form quinotoxine.", "Quinotoxine is heated with sulfuric acid to form quinine sulfate.", "The quinine sulfate is then precipitated out of solution with sodium carbonate and filtered.", "The resulting solid is washed with methanol and dried to obtain pure quinine sulfate." ] } | |
CAS番号 |
6119-70-6 |
分子式 |
C40H52N4O9S |
分子量 |
764.9 g/mol |
IUPAC名 |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;hydrate |
InChI |
InChI=1S/2C20H24N2O2.H2O4S.H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);1H2/t2*13-,14-,19-,20+;;/m00../s1 |
InChIキー |
FXWJCCDFXIIZQW-AMXCKVRDSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.OS(=O)(=O)O |
不純物 |
Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.OS(=O)(=O)O |
外観 |
Solid powder |
Color/Form |
Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. |
その他のCAS番号 |
207671-44-1 |
物理的記述 |
Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
6183-68-2 6485-42-3 |
賞味期限 |
>2 years if stored properly |
溶解性 |
WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/ Slightly sol in water and soluble in alcohol. |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-9h-benzo[a]xanthen-9-one](/img/structure/B1679877.png)
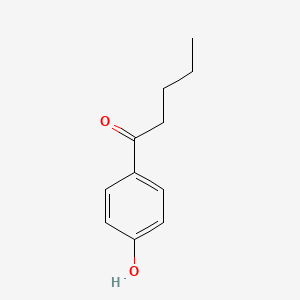
![8-chloro-3-(methoxymethyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1679880.png)

